3-(2-Bromophenyl)cyclobutan-1-one
Overview
Description
3-(2-Bromophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9BrO It features a cyclobutanone ring substituted with a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Bromophenyl)cyclobutan-1-one involves the following steps:
Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and cyclobutanone.
Reaction Conditions: A base such as potassium carbonate is used in the presence of a solvent like dimethylformamide (DMF).
Procedure: The 2-bromobenzaldehyde undergoes a nucleophilic addition with cyclobutanone, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylcyclobutanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: 2-bromobenzoic acid or 2-bromobenzophenone.
Reduction: Phenylcyclobutanone.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Bromophenyl)cyclobutan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)cyclobutan-1-one
- 3-(4-Bromophenyl)cyclobutan-1-one
- 3-(2-Chlorophenyl)cyclobutan-1-one
Uniqueness
3-(2-Bromophenyl)cyclobutan-1-one is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interactions compared to its isomers and analogs. This positional difference can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.
Properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDEJVKRZVLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695286 | |
Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918299-24-8 | |
Record name | 3-(2-Bromophenyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.